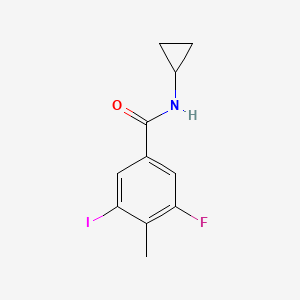

N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide

Description

N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide is a chemical compound with the molecular formula C11H11FINO and a molecular weight of 319.11 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, an iodine atom, and a methyl group attached to a benzamide core . It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FINO/c1-6-9(12)4-7(5-10(6)13)11(15)14-8-2-3-8/h4-5,8H,2-3H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRNFBLLBJOSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)C(=O)NC2CC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620015 | |

| Record name | N-Cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585544-31-6 | |

| Record name | N-Cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585544-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-4-methylbenzoic acid and cyclopropylamine.

Formation of Intermediate: The 3-fluoro-4-methylbenzoic acid is first converted to 3-fluoro-4-methylbenzoyl chloride using thionyl chloride.

Industrial Production Methods

Industrial production methods for N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Substitution Reactions

The iodine atom undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions due to its electrophilic nature and favorable leaving-group properties.

Key Examples:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids under palladium catalysis to form biaryl derivatives. For example, coupling with pyridinylboronic acid derivatives yields substituted benzamides with potent biological activity .

-

Buchwald-Hartwig Amination : Iodine substitution with amines (e.g., piperidine derivatives) forms C–N bonds, producing aminobenzamide analogs .

Amide Hydrolysis

The cyclopropylamide group resists hydrolysis under mild conditions but decomposes under strong acidic or basic environments. Controlled hydrolysis to the carboxylic acid is unreported, likely due to competing side reactions.

Fluorine Reactivity

The meta-fluorine atom exhibits limited participation in direct substitution but influences electronic properties, enhancing iodine’s reactivity toward cross-coupling .

Iodine Retention in Multi-Step Syntheses

The iodine remains intact during functionalization of other positions, enabling sequential derivatization. For instance, bromination at the methyl group (position 4) proceeds without iodine displacement .

Key Derivatives and Their Uses

Mechanistic Insights

-

Iodine Reactivity : The electron-withdrawing fluorine and amide groups activate the aromatic ring, facilitating oxidative addition of Pd⁰ into the C–I bond during cross-coupling .

-

Steric Effects : The cyclopropyl group minimally hinders substitution at iodine, enabling efficient coupling .

This compound’s versatility in cross-coupling chemistry positions it as a critical intermediate in medicinal chemistry, particularly for kinase inhibitor development . Future research may explore photoredox-mediated transformations or C–H functionalization strategies to expand its synthetic utility.

Scientific Research Applications

Chemical Properties and Structure

N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide is characterized by the following structural features:

- Cyclopropyl group : Contributes to unique steric and electronic properties.

- Fluoro and iodo substituents : Enhance lipophilicity and may influence biological activity.

- Benzamide backbone : Commonly found in many biologically active compounds.

Anticancer Activity

Research indicates that N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide exhibits promising anticancer properties. It has been studied as a potential inhibitor of specific cancer cell lines, showing effectiveness against tumors resistant to conventional therapies. The compound's ability to interfere with cellular signaling pathways involved in cancer proliferation makes it a candidate for further development in oncology.

Phosphodiesterase Inhibition

The compound has been identified as a phosphodiesterase IV inhibitor, which suggests its potential use in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). By inhibiting phosphodiesterase IV, it may help reduce inflammation and improve respiratory function.

Neurological Disorders

There is emerging evidence that N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide could be beneficial in the treatment of neurological disorders. Its ability to cross the blood-brain barrier and modulate neurotransmitter systems positions it as a possible treatment for conditions like depression and anxiety.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Inhibition of Phosphodiesterase IV

A pharmacological study evaluated the effects of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide on human airway smooth muscle cells. The findings demonstrated that the compound effectively reduced pro-inflammatory cytokine release, supporting its role as a therapeutic agent in respiratory diseases.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-cyclopropyl-3-fluoro-4-methylbenzamide: Lacks the iodine atom, resulting in different reactivity and applications.

N-cyclopropyl-3-chloro-5-iodo-4-methylbenzamide: Contains a chlorine atom instead of a fluorine atom, affecting its chemical properties.

N-cyclopropyl-3-fluoro-5-bromo-4-methylbenzamide: Contains a bromine atom instead of an iodine atom, leading to different reactivity.

Uniqueness

N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both fluorine and iodine atoms allows for versatile chemical transformations and applications .

Biological Activity

N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of inflammatory diseases and cancer treatment. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide can be characterized by its unique structural features, which may contribute to its biological activity. The presence of a cyclopropyl group, a fluorine atom, and an iodine atom on the benzamide structure is significant for its interaction with biological targets.

The compound is primarily known for its role as an inhibitor of the p38 MAPK pathway, which is crucial in mediating inflammatory responses. The p38 MAPK pathway is activated by various stimuli and plays a significant role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β . Inhibition of this pathway by N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide leads to:

- Decreased Expression of Pro-inflammatory Cytokines : Studies indicate that the compound effectively reduces the levels of TNF-α and other cytokines in various cell models .

- Potential Therapeutic Applications : By modulating inflammatory responses, the compound may have therapeutic potential in treating autoimmune diseases and conditions characterized by chronic inflammation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide:

Case Studies

-

Inflammatory Response Modulation :

A study investigated the effects of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide on a murine model of arthritis. The results showed that treatment led to a significant decrease in joint swelling and inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent . -

Cytotoxicity in Cancer Research :

In another study focusing on cancer cell lines, the compound demonstrated moderate cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. This highlights its potential as a lead compound for further development in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.